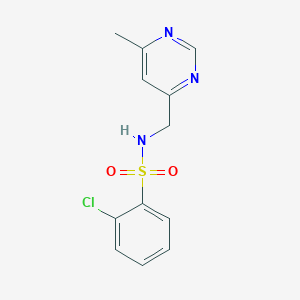
2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. Due to its inhibitory activity, it has been investigated as a potential anticancer agent.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Field:
Oncology, specifically cancer drug development.
2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide
has demonstrated promising antiproliferative activity against hematological and solid tumor cell lines . Researchers have identified it as a potent Src/Abl kinase inhibitor, making it a potential candidate for cancer therapy.
Methods of Application:
Laboratory studies involve testing the compound’s efficacy against cancer cell lines. Researchers culture cancer cells and treat them with varying concentrations of the compound. They assess cell viability, proliferation, and apoptosis using techniques such as MTT assays, flow cytometry, and Western blotting. Additionally, in vivo studies using xenograft models evaluate tumor growth inhibition.
Results:
The compound exhibits excellent antiproliferative activity, inhibiting cancer cell growth. Quantitative data includes IC50 values (concentration required for 50% inhibition) and tumor volume reduction percentages. Statistical analyses compare treated groups to controls, assessing significance.
Kinase Inhibition Research
Field:
Biochemistry and drug discovery.
2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide
serves as a kinase inhibitor template. Researchers have explored its structure-activity relationship (SAR) to discover potent pan-Src kinase inhibitors . Notably, it shares structural similarities with dasatinib (BMS-354825), a clinically approved kinase inhibitor.
Methods of Application:
Researchers synthesize analogs of the compound, modifying its chemical structure. They evaluate binding affinity to kinases using biochemical assays (e.g., kinase activity assays, surface plasmon resonance). Cellular assays assess inhibition of kinase signaling pathways. X-ray crystallography provides insights into binding modes.
Results:
The compound demonstrates robust kinase inhibition, particularly against Src family kinases. Quantitative data includes binding constants (Kd), IC50 values, and selectivity profiles. Structural analyses reveal key interactions with kinase active sites.
Anti-Inflammatory Drug Development
Field:
Pharmacology and immunology.
Summary:
Researchers investigate 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide as a potential anti-inflammatory agent. Inflammation plays a role in various diseases (e.g., rheumatoid arthritis, inflammatory bowel disease).
Methods of Application:
In vitro studies assess the compound’s effect on pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR. Animal models (e.g., mice, rats) induce inflammation (e.g., carrageenan-induced paw edema) and evaluate compound efficacy.
Results:
The compound reduces cytokine production and inflammation in vitro and in vivo. Quantitative data includes cytokine levels and paw edema measurements. Statistical analyses compare treated and control groups.
These applications highlight the versatility and potential impact of 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide in scientific research. Researchers continue to explore its properties and applications across diverse fields . Source Source Source Source
Eigenschaften
IUPAC Name |
2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S/c1-9-6-10(15-8-14-9)7-16-19(17,18)12-5-3-2-4-11(12)13/h2-6,8,16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAMWNQCBHHCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690165.png)
![N-(4-bromo-3-methylphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2690166.png)
![4-(tert-butyl)benzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2690167.png)
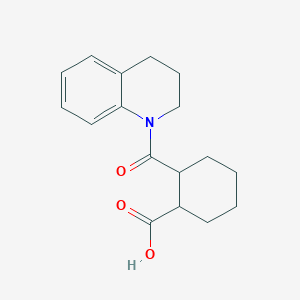
![Ethyl 6-(4-nitrophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2690169.png)
![N-(3,5-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2690171.png)
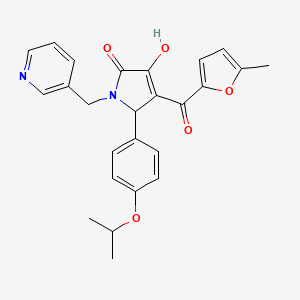
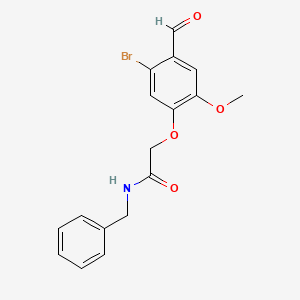
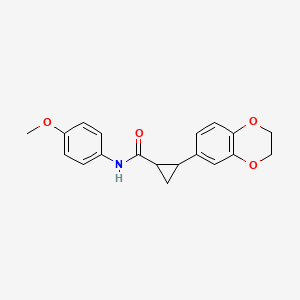
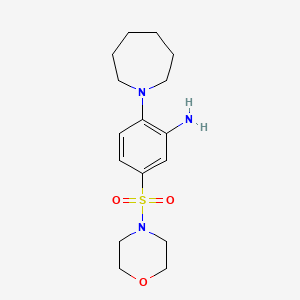
![2-chloro-N-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine](/img/structure/B2690183.png)
![4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2690184.png)
![6-((2,5-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2690186.png)
![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B2690187.png)